molecular formula C15H15F3N2OS B2387632 N-(3-cyanothiolan-3-yl)-3-[4-(trifluoromethyl)phenyl]propanamide CAS No. 1355672-31-9

N-(3-cyanothiolan-3-yl)-3-[4-(trifluoromethyl)phenyl]propanamide

Cat. No.: B2387632
CAS No.: 1355672-31-9
M. Wt: 328.35
InChI Key: FKSSMFPKXOVGOA-UHFFFAOYSA-N
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Description

N-(3-cyanothiolan-3-yl)-3-[4-(trifluoromethyl)phenyl]propanamide is a synthetic organic compound that features a thiolane ring, a cyanide group, and a trifluoromethyl-substituted phenyl group

Properties

IUPAC Name

N-(3-cyanothiolan-3-yl)-3-[4-(trifluoromethyl)phenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N2OS/c16-15(17,18)12-4-1-11(2-5-12)3-6-13(21)20-14(9-19)7-8-22-10-14/h1-2,4-5H,3,6-8,10H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKSSMFPKXOVGOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1(C#N)NC(=O)CCC2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanothiolan-3-yl)-3-[4-(trifluoromethyl)phenyl]propanamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thiolane Ring: This could be achieved through a cyclization reaction involving a suitable diene and a sulfur-containing reagent.

    Introduction of the Cyanide Group: This step might involve nucleophilic substitution reactions where a suitable leaving group is replaced by a cyanide ion.

    Attachment of the Trifluoromethyl-Substituted Phenyl Group: This could be done through a Friedel-Crafts acylation reaction or other electrophilic aromatic substitution methods.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanothiolan-3-yl)-3-[4-(trifluoromethyl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyanide group can be reduced to form primary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-cyanothiolan-3-yl)-3-[4-(trifluoromethyl)phenyl]propanamide may have applications in several fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in biochemical assays or as a probe for studying enzyme activity.

    Medicine: Possible applications in drug development due to its unique structural features.

    Industry: Use in the synthesis of advanced materials or as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism by which N-(3-cyanothiolan-3-yl)-3-[4-(trifluoromethyl)phenyl]propanamide exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group could enhance binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    N-(3-cyanothiolan-3-yl)-3-phenylpropanamide: Lacks the trifluoromethyl group.

    N-(3-cyanothiolan-3-yl)-3-[4-methylphenyl]propanamide: Contains a methyl group instead of a trifluoromethyl group.

    N-(3-cyanothiolan-3-yl)-3-[4-chlorophenyl]propanamide: Contains a chlorine atom instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in N-(3-cyanothiolan-3-yl)-3-[4-(trifluoromethyl)phenyl]propanamide distinguishes it from similar compounds, potentially offering enhanced chemical stability, lipophilicity, and biological activity.

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